![molecular formula C7H13ClN4 B1396047 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride CAS No. 1260883-43-9](/img/structure/B1396047.png)
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride
Overview
Description
The compound is a derivative of aminomethylpyridine . Aminomethylpyridine, also known as 2-Picolylamine, is an organic compound used as a precursor to various ionic liquids and complexes .
Synthesis Analysis
While the specific synthesis process for “2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride” is not available, aminomethylpyridine is usually prepared by hydrogenation of 2-cyanopyridine .Scientific Research Applications
Chemical Industry and Polymer Production
5-Hydroxymethylfurfural (HMF) and its derivatives, including compounds similar to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride, are significant in the chemical industry. These compounds serve as an alternative feedstock, potentially replacing non-renewable hydrocarbon sources. They are used in the production of various materials, including monomers, polymers, porous carbon materials, solvents, pharmaceuticals, pesticides, and chemicals, showcasing their versatility and importance in sustainable chemical production (Chernyshev, Kravchenko, & Ananikov, 2017).
Biomedical Applications
Amine-functionalized metal–organic frameworks (MOFs), which relate to the chemical structure of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride, show promise in various biomedical applications. These MOFs are under study for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Additionally, they are being explored for use in catalysis and as membranes for gas separation, including CO2/H2, CO2/CH4, and CO2/N2, highlighting their applicability in environmental and biomedical engineering (Lin, Kong, & Chen, 2016).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11(2)6-4-9-7(3-8)10-5-6;/h4-5H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXUHLULVVEQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717144 | |
Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride | |
CAS RN |
1260883-43-9 | |
Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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